Technical Documentation Center

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol
  • CAS: 1261894-26-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a substituted biphenyl amide with potential applications in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a substituted biphenyl amide with potential applications in medicinal chemistry and drug development. Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties[1][2]. This document details a strategic two-step synthesis, commencing with an amide formation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The rationale behind the chosen synthetic route, detailed experimental protocols, purification techniques, and analytical characterization are thoroughly discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound guide for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[2]. The target molecule, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, incorporates several key features: a biphenyl core, a fluorine substituent known to enhance metabolic stability and binding affinity, a phenol group that can participate in hydrogen bonding, and an ethyl amide moiety that can influence solubility and receptor interactions. The strategic placement of these functional groups makes it an interesting candidate for biological screening.

The synthesis of unsymmetrical biphenyls is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method[3]. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Two primary retrosynthetic pathways were considered for the synthesis of the target compound. The chosen and most logical synthetic strategy involves a two-step sequence:

  • Amide Formation: The synthesis initiates with the formation of the ethyl amide from 4-bromo-2-fluorobenzoic acid and ethylamine. This approach is favored because the resulting amide is generally stable and less likely to interfere with the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The biphenyl core is then constructed by coupling the synthesized 4-bromo-N-ethyl-2-fluorobenzamide with 4-hydroxyphenylboronic acid. This step is crucial for creating the carbon-carbon bond between the two phenyl rings.

This sequence avoids the need for protecting groups on the carboxylic acid and phenol functionalities that would likely be necessary if the Suzuki-Miyaura coupling were performed first.

Synthetic Workflow and Mechanism

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Purification & Analysis A 4-Bromo-2-fluorobenzoic Acid D 4-Bromo-N-ethyl-2-fluorobenzamide A->D Reaction B Ethylamine B->D C Amide Coupling Reagent (e.g., EDC, HOBt) C->D H 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol D->H Reaction E 4-Hydroxyphenylboronic Acid E->H F Palladium Catalyst (e.g., Pd(PPh3)4) F->H G Base (e.g., K2CO3) G->H I Column Chromatography H->I J NMR, Mass Spectrometry I->J Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar' L2 ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 product Product ArPdArB->product Reductive Elimination ArAr Ar-Ar' start Ar-X start->ArPdX Oxidative Addition boronic Ar'-B(OH)2 boronic->ArPdArB base Base base->ArPdArB

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
4-Bromo-2-fluorobenzoic acidSigma-Aldrich97%
Ethylamine (2.0 M in THF)Sigma-Aldrich-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich≥98%
HOBt (Hydroxybenzotriazole)Sigma-Aldrich≥97%
4-Hydroxyphenylboronic acidTCI Chemicals>95%
Tetrakis(triphenylphosphine)palladium(0)Sigma-Aldrich99%
Potassium Carbonate (K₂CO₃)Sigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Toluene, anhydrousSigma-Aldrich99.8%
Water, deionized--
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Step 1: Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide

Rationale: The formation of the amide bond is a critical step. The use of a carbodiimide coupling agent like EDC in the presence of HOBt is a standard and efficient method for forming amides from carboxylic acids and amines. This method proceeds under mild conditions and generally gives high yields with minimal side products.

Procedure:

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethylamine (1.5 eq, 2.0 M solution in THF) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-N-ethyl-2-fluorobenzamide as a solid.

Step 2: Synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Rationale: The Suzuki-Miyaura coupling is a highly reliable method for the formation of C-C bonds between aryl halides and arylboronic acids. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. An inorganic base, such as potassium carbonate, is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Procedure:

  • To a degassed mixture of toluene and water (e.g., 4:1 v/v) is added 4-bromo-N-ethyl-2-fluorobenzamide (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The mixture is further degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere for 8-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. [4]

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and residual palladium catalyst. Column chromatography is a standard and effective method for this purpose.[4] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

The structure of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H (phenol), N-H (amide), and C=O (amide) functional groups should be present.

Safety Considerations

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. The described methodology, centered around a robust amide formation and a versatile Suzuki-Miyaura cross-coupling, provides a clear pathway for obtaining this compound in good yield and high purity. The detailed protocols and rationale behind the experimental choices are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the potential of this and other novel biphenyl derivatives.

References

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 24, 2026, from [Link]

  • Biphenyl Purification: Chromatography Lab. (n.d.). Studylib. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectrum of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a molecule of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed theoretical elucidation of the ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in fundamental principles and supported by data from analogous structures. The guide outlines experimental protocols, predicted spectral data, and the reasoning behind the spectral assignments, thereby serving as a robust reference for the structural characterization of this and related compounds.

Introduction: The Structural Significance of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a complex organic molecule featuring several key functional groups that are prevalent in pharmacologically active compounds. Its structure comprises a biphenyl-like core, a phenol group, an ethylcarbamoyl (ethyl amide) moiety, and a fluorine substituent on one of the aromatic rings. Each of these features imparts distinct electronic and steric properties that are reflected in its NMR spectrum, making it an excellent case study for structural elucidation using advanced spectroscopic techniques. Understanding the precise chemical environment of each atom is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.

The strategic placement of the fluorine atom is of particular note. Fluorine is increasingly utilized in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Its unique NMR properties, with ¹⁹F being a 100% naturally abundant spin-½ nucleus, provide a powerful probe for structural analysis.[1]

Fundamental Principles of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[2] It relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the signal to a lower chemical shift (upfield).

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring nuclear spins through the intervening chemical bonds. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

For a molecule like 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically employed for unambiguous structural assignment.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR data for small molecules.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for molecules with exchangeable protons like those on the phenol and amide groups.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • If a fluorine-capable probe is available, acquire a one-dimensional ¹⁹F NMR spectrum.

    • Perform 2D NMR experiments as needed for complete structural assignment, such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Below is a generalized workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_struc Structure Elucidation prep1 Dissolve Compound in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 1D ¹⁹F NMR acq2->acq3 acq4 2D NMR (COSY, HSQC, HMBC) acq3->acq4 an1 Chemical Shift Analysis acq4->an1 an2 Coupling Constant Analysis an1->an2 an3 Integration an2->an3 an4 2D Correlation Analysis an3->an4 struc1 Assign Resonances an4->struc1 struc2 Confirm Connectivity struc1->struc2 struc3 Final Structure Verification struc2->struc3

Caption: A generalized workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The following is a detailed breakdown of the expected resonances, assuming DMSO-d₆ as the solvent.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Phenolic OH9.0 - 10.0Broad singlet-Exchangeable proton, chemical shift is concentration and temperature dependent.
Amide NH8.0 - 9.0Triplet~5-6 Hz (to CH₂)Coupling to the adjacent CH₂ group of the ethyl moiety.
Aromatic H (Ring A)7.5 - 7.8Multiplet-Protons on the fluorinated ring are influenced by the electron-withdrawing amide and fluorine, and the electron-donating effect of the other ring.
Aromatic H (Ring B)6.8 - 7.2AA'BB' system (two doublets)~8-9 Hz (ortho coupling)Protons on the phenolic ring, influenced by the activating hydroxyl group.[5]
Ethyl CH₂3.2 - 3.4Quartet~7 Hz (to CH₃)Deshielded by the adjacent nitrogen atom.
Ethyl CH₃1.1 - 1.2Triplet~7 Hz (to CH₂)Standard chemical shift for an ethyl group attached to a nitrogen.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic effects of the substituents.[2]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl C=O165 - 170Typical chemical shift for an amide carbonyl carbon.
Aromatic C-O155 - 160Carbon attached to the phenolic oxygen is significantly deshielded.[6]
Aromatic C-F150 - 165 (doublet)The fluorine atom causes a large downfield shift and a large one-bond C-F coupling constant.
Aromatic C (quaternary)125 - 145Chemical shifts depend on the specific substitution pattern.
Aromatic C-H110 - 130Aromatic carbons bearing a hydrogen atom.
Ethyl CH₂35 - 45Carbon adjacent to the nitrogen of the amide.
Ethyl CH₃14 - 16Standard chemical shift for a terminal methyl group.

The Role of ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and direct way to probe the electronic environment around the fluorine substituent.[1][7]

  • High Sensitivity: ¹⁹F has a gyromagnetic ratio close to that of ¹H and is 100% naturally abundant, leading to strong NMR signals.

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap.

  • Coupling Information: The ¹⁹F nucleus will couple to nearby protons and carbons, providing valuable information for structural assignment. The magnitude of these couplings (J_HF and J_CF) is dependent on the number of intervening bonds.[7]

For 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a single resonance is expected in the ¹⁹F NMR spectrum, likely appearing as a multiplet due to coupling with the aromatic protons.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides significant information, 2D NMR experiments are crucial for confirming the connectivity of the molecule.

G cluster_mol H_NH NH H_CH2 CH₂ H_NH->H_CH2 COSY C_CO C=O H_NH->C_CO HMBC H_CH3 CH₃ H_CH2->H_CH3 COSY H_CH2->C_CO HMBC C_CH2 CH₂ H_CH2->C_CH2 HSQC H_CH3->C_CH2 HMBC C_CH3 CH₃ H_CH3->C_CH3 HSQC H_arom_A Arom. H (A) H_arom_A->C_CO HMBC C_arom_A Arom. C (A) H_arom_A->C_arom_A HSQC H_arom_B Arom. H (B) C_arom_B Arom. C (B) H_arom_B->C_arom_B HSQC

Caption: Key 2D NMR correlations for structural assignment.

  • COSY: Will show a correlation between the amide NH and the ethyl CH₂, and between the ethyl CH₂ and the ethyl CH₃. It will also reveal the coupling network of the aromatic protons within each ring.

  • HSQC: Will directly link each aromatic and aliphatic proton to its attached carbon.

  • HMBC: Is critical for establishing the connectivity between the different fragments of the molecule. Key correlations would include:

    • From the amide NH proton to the carbonyl carbon.

    • From the ethyl CH₂ protons to the carbonyl carbon.

    • From the aromatic protons on the fluorinated ring to the carbonyl carbon.

Conclusion

The comprehensive NMR analysis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol requires a multi-faceted approach, integrating ¹H, ¹³C, and ¹⁹F NMR spectroscopy with 2D correlation experiments. This guide provides a robust theoretical framework for predicting and interpreting the NMR spectra of this molecule. The predicted chemical shifts, coupling patterns, and 2D correlations serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development.

References

  • Freitas, V. A. P., & Blümke, W. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Available at: [Link]

  • Freitas, V. A. P., & Blümke, W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Claridge, T., Kupce, E., Yong, J., & Hansen, A. (2022). NMR Supersequences for Small Molecule Characterization. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Abstract This technical guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Given the absence of existing biological data f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Given the absence of existing biological data for this specific molecule, this document employs a rational, structure-based approach to hypothesize and prioritize potential targets. By deconstructing the compound into its core chemical moieties—a phenol group, a fluorophenyl ring, and an ethylcarbamoyl linkage—we can infer potential biological activities by drawing parallels with well-characterized compounds and approved drugs sharing these structural features. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the initial stages of target identification and validation for this promising compound. We present detailed, field-proven experimental protocols for investigating the compound's activity against key targets in oncology, inflammation, and metabolic diseases, supported by illustrative signaling pathways and workflow diagrams.

Introduction: A Structure-Based Rationale for Target Identification

The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a unique chemical entity with structural motifs commonly found in biologically active molecules. Its therapeutic potential can be logically inferred from the known activities of its constituent parts:

  • Phenolic Compounds: This broad class of molecules is well-documented for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Phenols can act as hydrogen donors, enabling them to scavenge free radicals and modulate signaling pathways sensitive to redox status.[1]

  • Fluorophenyl Moiety: The incorporation of fluorine into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.[4] This feature is prevalent in many kinase inhibitors and other targeted therapies.

  • Ethylcarbamoyl Group: The carbamate linkage in the ethylcarbamoyl group is present in numerous therapeutic agents and can contribute to the molecule's overall stability and pharmacokinetic profile.[5]

Based on these structural alerts, we hypothesize that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a promising candidate for modulating signaling pathways implicated in cancer, inflammation, and metabolic disorders. This guide will focus on four high-priority potential targets: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Potential Therapeutic Target I: Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-validated therapeutic target.[4][6] The presence of the fluorophenyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is particularly suggestive of potential EGFR inhibitory activity, as this moiety is a common feature in many approved EGFR inhibitors, such as gefitinib and erlotinib.[4]

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Compound 4-[4-(Ethylcarbamoyl)-3- fluorophenyl]phenol Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the potential point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against EGFR using a luminescence-based assay that measures ADP production.[3][7]

Table 1: Reagents and Materials for EGFR Kinase Assay

Reagent/MaterialSupplierCatalog Number (Example)
Recombinant Human EGFRPromegaV4351
ADP-Glo™ Kinase Assay KitPromegaV9101
ATPPromegaV9151
Poly(Glu,Tyr) 4:1 SubstrateSigma-AldrichP0275
Erlotinib (Positive Control)Selleck ChemicalsS1023
384-well white platesCorning3572
Plate-reading luminometerVariousN/A

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically from 10 mM to 10 nM.

    • Further dilute the compound series in kinase assay buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or control (DMSO for negative control, Erlotinib for positive control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant EGFR enzyme (e.g., 5 ng/µL) to each well.

    • Add 2 µL of a substrate/ATP mixture (e.g., 5 µM Poly(Glu,Tyr) and 10 µM ATP) to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Potential Therapeutic Target II: Cyclooxygenase-2 (COX-2)

Scientific Rationale

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[9] Many phenolic compounds have been shown to possess anti-inflammatory properties through the inhibition of COX-2.[9][10] The phenol moiety of the test compound could potentially interact with the active site of COX-2, similar to other phenolic inhibitors.

Experimental Workflow

COX2_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified COX-2 Enzyme PGE2_B Prostaglandin E2 (PGE2) Enzyme->PGE2_B Catalyzes Substrate Arachidonic Acid Substrate->Enzyme Compound_B Test Compound Compound_B->Enzyme Inhibits Measurement Measure PGE2 Levels (ELISA or LC-MS/MS) PGE2_B->Measurement Cells Macrophages (e.g., RAW 264.7) PGE2_C Secreted PGE2 Cells->PGE2_C Produces LPS LPS Stimulation LPS->Cells Activates Compound_C Test Compound Compound_C->Cells Treats PGE2_C->Measurement

Caption: Workflow for assessing COX-2 inhibitory activity.

Experimental Protocol: COX-2 Enzymatic Assay

This protocol describes a fluorometric assay for measuring the peroxidase activity of COX-2, which is coupled to the primary cyclooxygenase reaction.[1][2]

Table 2: Reagents and Materials for COX-2 Enzymatic Assay

Reagent/MaterialSupplierCatalog Number (Example)
COX-2 Inhibitor Screening KitSigma-AldrichMAK177
Celecoxib (Positive Control)Sigma-AldrichSML2949
96-well black, clear-bottom platesCorning3603
Fluorescence plate readerVariousN/A

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents as described in the kit manual.

    • Reconstitute the COX-2 enzyme and the substrate (arachidonic acid).

  • Compound and Control Preparation:

    • Prepare a serial dilution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).

    • Prepare a 10x working solution of each compound concentration in COX Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 10x compound working solution to the sample wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 10 µL of the 10x Celecoxib working solution to the inhibitor control wells.

    • Add 10 µL of the solvent at the same final concentration as in the sample wells to the solvent control wells.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, fluorescent probe, and heme.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of diluted COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (e.g., λEx = 535 nm/λEm = 587 nm).

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value as described for the EGFR assay.

Potential Therapeutic Target III: Nuclear factor erythroid 2-related factor 2 (Nrf2)

Scientific Rationale

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.[5][11] Many phenolic compounds are known to activate the Nrf2 pathway, which contributes to their antioxidant and anti-inflammatory effects.[12][13] Activation of Nrf2 by 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol could be a key mechanism for its potential therapeutic benefits in diseases associated with oxidative stress.

Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Modifies Cysteines Compound_Nrf2 Test Compound Compound_Nrf2->Keap1 Potentially Interacts ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

This protocol describes an immunofluorescence-based method to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.[14]

Table 3: Reagents and Materials for Nrf2 Nuclear Translocation Assay

Reagent/MaterialSupplierCatalog Number (Example)
HepG2 cellsATCCHB-8065
Anti-Nrf2 antibodyAbcamab62352
Alexa Fluor 488-conjugated secondary antibodyThermo Fisher ScientificA-11008
DAPIThermo Fisher ScientificD1306
ParaformaldehydeSigma-AldrichP6148
Triton X-100Sigma-AldrichT8787
Confocal microscopeVariousN/A

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-Nrf2 antibody (e.g., 1:200 dilution) overnight at 4°C.

    • Wash with PBST.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature in the dark.

    • Wash with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 using image analysis software (e.g., ImageJ).

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of Nrf2 translocation.

Potential Therapeutic Target IV: Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Scientific Rationale

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[15][16] It is the molecular target of the thiazolidinedione class of anti-diabetic drugs.[17] Some phenolic compounds have been shown to modulate PPARγ activity, suggesting that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol could have potential in the treatment of metabolic diseases.[15][18]

Experimental Workflow

PPARg_Workflow cluster_cellular_assay Cell-Based Reporter Assay Cells_PPARg HEK293 cells co-transfected with PPARγ expression vector and PPRE-luciferase reporter Luciferase_Activity Luciferase Activity Cells_PPARg->Luciferase_Activity Measures Compound_PPARg Test Compound Compound_PPARg->Cells_PPARg Treats Measurement_PPARg Measure Luminescence Luciferase_Activity->Measurement_PPARg

Caption: Workflow for assessing PPARγ activation.

Experimental Protocol: PPARγ Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to measure the activation of PPARγ by the test compound.[19][20][21]

Table 4: Reagents and Materials for PPARγ Reporter Gene Assay

Reagent/MaterialSupplierCatalog Number (Example)
HEK293T cellsATCCCRL-3216
PPARγ expression vectorAddgene#8855
PPRE X3-TK-luc reporter vectorAddgene#1015
Lipofectamine 3000Thermo Fisher ScientificL3000001
Dual-Luciferase Reporter Assay SystemPromegaE1910
Rosiglitazone (Positive Control)Sigma-AldrichR2408
96-well white, clear-bottom platesCorning3610
LuminometerVariousN/A

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a vehicle control (DMSO), and a positive control (rosiglitazone).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

    • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the fold activation of luciferase activity for each compound concentration relative to the vehicle control.

    • Determine the EC50 value (the concentration of compound that elicits 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This technical guide has outlined a rational, structure-based approach for the initial investigation of the therapeutic potential of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. By focusing on well-established targets in oncology, inflammation, and metabolic disease—EGFR, COX-2, Nrf2, and PPARγ—researchers can efficiently screen this novel compound for promising biological activity. The detailed experimental protocols provided herein offer a clear and actionable starting point for these validation studies. Successful identification of activity against one or more of these targets would warrant further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology.

References

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234).
  • Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2020). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Molecules, 25(3), 698. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. BenchChem.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Impellizzeri, D., et al. (2022). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Antioxidants, 11(3), 555. [Link]

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • González-García, E., et al. (2022). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • Maleki, D., et al. (2022). A comprehensive guide for studying inflammasome activation and cell death. STAR protocols, 3(2), 101314. [Link]

  • INDIGO Biosciences. (n.d.).
  • Engel, K., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Biomedicines, 10(9), 2088. [Link]

  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech.
  • Abcam. (n.d.). PPAR gamma Transcription Factor Assay Kit (ab133101). Abcam.
  • Baker, A., et al. (2020). In vitro benchmarking of NF-κB inhibitors. Scientific reports, 10(1), 1-12. [Link]

  • Sigma-Aldrich. (n.d.). Prostaglandin E2 EIA (CS0200) - Bulletin. Sigma-Aldrich.
  • Wang, Y., et al. (2022). Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes. Toxins, 14(6), 370. [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • Chapman, E., et al. (2020). Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation. Frontiers in pharmacology, 11, 599. [Link]

  • Zhang, X., et al. (2020). Keap1-Nrf2 protein-protein interaction inhibitors: a novel approach to activate Nrf2 function. Acta Pharmaceutica Sinica B, 10(5), 743-753. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific.
  • Wang, S., et al. (2024). Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes. International Journal of Molecular Sciences, 25(3), 1774. [Link]

  • Promega Corporation. (n.d.). Easier Detection of Inflammasome Activation.
  • Pistilli, E. E., et al. (2017). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of visualized experiments: JoVE, (129), 56396. [Link]

  • Jiang, Z. Y., et al. (2016). Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. MedChemComm, 7(4), 589-599. [Link]

  • Mesaros, C., et al. (2012). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of lipid research, 53(11), 2497-2503. [Link]

  • ResearchGate. (n.d.). The activation mechanism of NRF2 and downstream transcription events.
  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.).
  • de Torre-Minguela, C., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.
  • Ballo, F. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71. [Link]

  • ResearchGate. (n.d.). Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope.
  • PubMed. (2022). KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. PubMed.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit. R&D Systems.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • Xia, Y., et al. (2014). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In High-Throughput Screening for Food Safety Assessment (pp. 139-151). Humana Press, Totowa, NJ. [Link]

  • PubMed Central. (2022). Green Tea Polyphenols Upregulate the Nrf2 Signaling Pathway and Suppress Oxidative Stress and Inflammation Markers in D-Galactose-Induced Liver Aging in Mice. Frontiers in Nutrition.
  • PubMed Central. (2020). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Scientific Reports.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit. Cayman Chemical.
  • Promega Corporation. (n.d.). Caspase-Glo® 1 Inflammasome Assay.
  • Diva-Portal.org. (n.d.).
  • PubMed Central. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Cells.

Sources

Exploratory

Novel Phenol Derivatives: From Historical Discovery to Modern Drug Development

An In-depth Technical Guide: Abstract The phenol moiety, a hydroxyl group attached to an aromatic ring, represents one of the most pervasive and functionally significant scaffolds in medicinal chemistry. Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The phenol moiety, a hydroxyl group attached to an aromatic ring, represents one of the most pervasive and functionally significant scaffolds in medicinal chemistry. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role as a "privileged structure" in drug design. This technical guide provides an in-depth exploration of the journey of phenol derivatives, from their historical origins as crude antiseptics to their current status as highly specific, rationally designed therapeutic agents. We will examine the pivotal discoveries that shaped the field, detail modern synthetic and screening methodologies for identifying novel candidates, and analyze the diverse pharmacological mechanisms through which these compounds exert their effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for future innovation in this enduring area of pharmaceutical science.

Introduction: The Enduring Significance of the Phenol Moiety

The phenol structure is deceptively simple, yet its physicochemical properties are profound. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, allowing phenolic compounds to form critical interactions with biological targets such as enzymes and receptors. Furthermore, the hydroxyl group's electron-donating nature activates the aromatic ring, influencing its reactivity and metabolic profile. This combination of features makes the phenol scaffold a versatile building block for creating molecules with a vast range of biological activities.

Historical Perspectives: From Antiseptic to Targeted Therapeutics

The story of phenol derivatives in medicine is a story of scientific evolution. From broad-spectrum biocides to precisely targeted drugs, the journey reflects our growing understanding of chemistry, biology, and disease.

The Dawn of the Antiseptic Era: Joseph Lister and Carbolic Acid

In the mid-19th century, post-operative mortality was staggeringly high, primarily due to infection.[1] Inspired by Louis Pasteur's germ theory, British surgeon Joseph Lister hypothesized that microorganisms were responsible for wound putrefaction.[2][3] He sought a chemical agent to kill these germs and, in 1865, began treating surgical wounds and instruments with carbolic acid (phenol).[2][3][4][5][6] Lister used pads dipped in carbolic acid solution on wounds and even sprayed it in the operating room to kill airborne germs.[2][6] The results were revolutionary, leading to a dramatic reduction in surgical infections and establishing the principle of antiseptic surgery.[1][2][3][5] This marked the first significant medical application of a phenol derivative, demonstrating its powerful antimicrobial properties.[5][7]

Aspirin: The Acetylation of a Phenolic Hydroxyl and the Birth of a Blockbuster

While salicylic acid, a phenolic compound originally derived from willow bark, was known for its pain-relieving and anti-inflammatory effects, its high acidity caused severe stomach irritation.[8][9] The critical breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated the phenolic hydroxyl group of salicylic acid to create acetylsalicylic acid.[10][11][12] This simple modification, converting the phenol into an ester, significantly reduced the gastric side effects while retaining the therapeutic benefits.[8][12]

The synthesis is an esterification reaction where salicylic acid is treated with acetic anhydride, typically using an acid catalyst like sulfuric acid, to convert the hydroxyl group into an acetyl ester.[10][13] Bayer branded this new compound "Aspirin" in 1899, and it quickly became one of the most widely used medications in the world, a testament to the power of simple phenolic derivatization.[10][11][12]

Modern Strategies for the Discovery and Synthesis of Novel Phenol Derivatives

The discovery of new drugs has evolved from serendipity to a highly structured, technology-driven process. For phenol derivatives, this involves screening vast chemical libraries and employing sophisticated synthetic chemistry to create novel and diverse structures with enhanced potency and selectivity.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. Phenolic compound libraries, both synthetic and natural, are frequently used in HTS campaigns due to their proven track record as bioactive molecules.[14] The typical workflow involves miniaturized assays in microtiter plates, where a target (e.g., an enzyme or receptor) is incubated with library compounds, and a readout (e.g., fluorescence, absorbance) indicates activity.

Modern analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS) are the gold standard for analyzing and identifying active phenolic "hits" from these screens.[14][15][16][17][18]

HTS_Workflow

Innovative Synthetic Methodologies

Modern organic synthesis provides powerful tools for creating complex phenol derivatives with precise control over their structure.[19] These methods are essential for building upon initial "hits" from screening and optimizing them into viable drug candidates.

Directly modifying the carbon-hydrogen (C-H) bonds on the phenol's aromatic ring is a highly efficient strategy for building molecular complexity.[20] Transition-metal-catalyzed C-H functionalization allows chemists to introduce new substituents at specific positions (ortho, meta, or para) relative to the hydroxyl group, bypassing the need for more traditional, multi-step synthetic routes.[20][21][22][23] This approach is a powerful tool for rapidly generating analogues for structure-activity relationship (SAR) studies.[23]

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[24] Reactions like the Ullmann condensation, originally developed in the early 1900s, and modern variations like the Buchwald-Hartwig amination, are used to form new carbon-oxygen or carbon-nitrogen bonds at the phenolic hydroxyl group.[24] These methods are invaluable for creating phenol ethers and other derivatives that explore how modifying the -OH group affects biological activity.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting phenol (1.0 eq), aryl halide (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., potassium carbonate, K2CO3, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The causality here is that these solvents effectively dissolve the salts and reactants, facilitating the reaction at elevated temperatures.

  • Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The high temperature is necessary to overcome the activation energy of the copper-catalyzed cycle.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. The purpose of the aqueous workup is to remove the inorganic salts (base, copper salts).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Validation: Purify the crude product by column chromatography on silica gel. The purity and identity of the final phenol ether product must be validated by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Pharmacological Landscape of Novel Phenol Derivatives

The structural versatility of phenol derivatives translates into a wide array of pharmacological activities.

Antioxidant and Radical Scavenging Activity

Many phenolic compounds are potent antioxidants.[25][26] They can neutralize harmful free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom from their hydroxyl group.[26][27] This process stabilizes the free radical and terminates damaging oxidative chain reactions.[26] This antioxidant property is believed to contribute to the health benefits associated with polyphenol-rich foods and is a key mechanism in preventing cellular damage linked to various diseases.[25][27][28]

Antioxidant_Mechanism

Enzyme Inhibition: Targeting Kinases

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[29] Many successful modern cancer drugs are tyrosine kinase inhibitors (TKIs), and a significant number of these contain a phenol or phenol-derived moiety.[29][30] The phenolic -OH group often acts as a key hydrogen bond donor, anchoring the inhibitor molecule into the ATP-binding site of the kinase and preventing its function.[31] Polyphenols, a class of natural products, are widely studied for their ability to inhibit various protein kinases.[28][29][31]

The table below presents hypothetical but representative half-maximal inhibitory concentration (IC50) values for a series of phenol derivatives against a target tyrosine kinase, illustrating a typical structure-activity relationship (SAR) study.

Compound IDR1-Group (ortho)R2-Group (para)IC50 (nM)
PD-01-H-H1250
PD-02-Cl-H780
PD-03-H-NH2450
PD-04 -Cl -NH2 85
PD-05-Cl-SO2NH2150

Causality Insight: The data shows that adding a chloro group at the ortho position (PD-02 vs. PD-01) improves potency, likely through favorable hydrophobic interactions. An amino group at the para position (PD-03 vs. PD-01) provides a significant boost in activity, probably by forming an additional hydrogen bond in the active site. Combining these two features in PD-04 results in a synergistic effect, yielding the most potent compound in the series. This systematic derivatization is fundamental to lead optimization in drug discovery.

Future Outlook and Emerging Trends

The field of phenol derivatives continues to evolve. Researchers are now incorporating this privileged scaffold into next-generation therapeutic modalities. This includes their use in Proteolysis-Targeting Chimeras (PROTACs), where they can serve as the warhead that binds to a target protein destined for degradation. Furthermore, the development of "smart" phenols, which can be activated by light or specific biological triggers, opens up new possibilities for targeted drug delivery and precision medicine.

Conclusion

From Lister's operating room to the forefront of modern drug discovery, the journey of phenol derivatives has been remarkable. Their inherent chemical tractability and profound biological activity ensure that they will remain a cornerstone of medicinal chemistry for the foreseeable future. The principles of historical discovery, combined with today's powerful synthetic and screening technologies, provide a robust platform for developing the next generation of innovative, phenol-based therapeutics to address unmet medical needs.

References

  • Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery - PMC - NIH. (2022-12-21).
  • Aspirin - Wikipedia. Wikipedia.
  • High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. (2021-03-12). MDPI.
  • Joseph Lister - Wikipedia. Wikipedia.
  • Phenol-Directed C–H Functionalization. (2018-12-05).
  • Discovery of 4-amino-2-(thio)
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Synthesis of Aspirin (Experiment). (2020-06-29). Chemistry LibreTexts.
  • Phenols: a review of their history and development as antimicrobial agents. PubMed.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020-07-20). PubMed.
  • The first 3500 years of aspirin history from its roots - A concise summary. PubMed.
  • Aspirin Synthesis. ChemTalk.
  • Phenol - Wikipedia. Wikipedia.
  • Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024-02-21). The Royal Society of Chemistry.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers.
  • Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective. (2022-10-04).
  • Joseph Lister's antisepsis system. (2018-10-14). Science Museum.
  • A history of aspirin. (2014-09-26). The Pharmaceutical Journal.
  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023-05-04). RSC Publishing.
  • Laboratory Synthesis of Aspirin. (2023-04-12). YouTube.
  • The History of Phenolics In Healthcare Disinfection. (2025-05-26). Contec Inc.
  • History of aspirin - Wikipedia. Wikipedia.
  • High-Throughput Method for Wide-Coverage and Quantitative Phenolic Fingerprinting in Plant-Origin Foods and Urine Samples. (2022-06-15).
  • Antioxidant mechanism of phenolic compounds Flavonoids.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020-07-21). Beaudry Research Group.
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023-04-12).
  • Anti-cancer Effects of Polyphenolic Compounds in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor-resistant Non-small Cell Lung Cancer. PubMed.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023-02-22). MDPI.
  • Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics.
  • SYNTHESIS OF ASPIRIN. Chem21Labs.
  • Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. (2021-05-17). Royal Society of Chemistry.
  • Origin Story of Aspirin. (2021-06-04). The University of Texas Medical Branch.
  • Dr. Joseph Lister: The Pioneer of Antiseptic Practices in Healthcare. (2024-09-17). UV Medico.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023-06-19). JScholar Publisher.
  • Solving an infectious problem. (2009-08-31).
  • Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis. (2011-02-26). PubMed.
  • How do phenols work with a amine antioxidant additives?. (2021-02-24). YouTube.
  • High-Throughput Method for Wide-Coverage and Quantitative Phenolic Fingerprinting in Plant-Origin Foods and Urine Samples. PubMed Central.
  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. SpringerLink.
  • Joseph Lister and the performance of antiseptic surgery. (2013-05-22). Royal Society Publishing.
  • Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. (2022-12-15). Elsevier.
  • Technology Advances in Phenol Removals: Current Progress and Future Perspectives. MDPI.
  • (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated scaffolds is a cornerstone of rational drug design. The fluorine atom, though small, exerts a profound influence on a molec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated scaffolds is a cornerstone of rational drug design. The fluorine atom, though small, exerts a profound influence on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the myriad of fluorinated building blocks, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol stands out as a versatile synthetic intermediate. Its unique constellation of a phenolic hydroxyl group, a fluoro-substituted biphenyl core, and an ethylamide moiety offers a tripartite platform for molecular elaboration, rendering it a valuable precursor in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[4][5][6]

This technical guide provides an in-depth exploration of the synthesis and application of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Design Elements

The inherent chemical functionalities of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol provide distinct advantages in drug design.

PropertySignificance in Drug Discovery
Phenolic Hydroxyl Group A versatile handle for introducing a wide range of substituents through etherification or esterification, enabling the exploration of structure-activity relationships (SAR). It can also act as a hydrogen bond donor, crucial for target engagement.
Fluorine Substitution The ortho-fluorine atom to the biphenyl linkage can induce a conformational twist, influencing the molecule's three-dimensional shape and potentially enhancing binding to the target protein. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and improve the pharmacokinetic profile of the final compound.[7]
Biphenyl Scaffold A common privileged structure in medicinal chemistry, often found in kinase inhibitors where it can occupy hydrophobic pockets in the ATP-binding site.[4][8]
Ethylamide Moiety Provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to target binding and aqueous solubility. The ethyl group can be varied to probe specific hydrophobic interactions within a binding pocket.

Synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol: A Convergent Approach

The synthesis of this key intermediate is most effectively achieved through a convergent strategy, typically involving a Suzuki-Miyaura cross-coupling reaction to construct the central biphenyl core, followed by functional group manipulations. This approach allows for the late-stage introduction of diversity, a critical aspect of modern medicinal chemistry.

G cluster_0 Retrosynthetic Analysis A 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol B Suzuki Coupling A->B Biphenyl Disconnection C Amide Formation B->C Amide Disconnection D Starting Materials C->D

Caption: Retrosynthetic analysis of the target intermediate.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Amide Formation

This protocol outlines a reliable method for the gram-scale synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol.

Step 1: Synthesis of 4-Bromo-2-fluoro-N-ethylbenzamide

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to afford the crude 4-bromo-2-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of ethylamine (2.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluoro-N-ethylbenzamide.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 4-bromo-2-fluoro-N-ethylbenzamide (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water (0.2 M), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-ethyl-4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxamide.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the product from Step 2 in ethanol (0.2 M) in a flask equipped with a balloon of hydrogen gas.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, which can be further purified by recrystallization if necessary.

G cluster_0 Synthetic Workflow A 4-Bromo-2-fluorobenzoic acid B Amide Formation A->B C 4-Bromo-2-fluoro-N-ethylbenzamide B->C D Suzuki Coupling C->D E N-Ethyl-4'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxamide D->E F Deprotection E->F G 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol F->G

Caption: Synthetic workflow for the target intermediate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural motifs present in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol make it an ideal starting point for the synthesis of various kinase inhibitors. The phenolic hydroxyl group serves as a key attachment point for moieties that can interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Etherification

This protocol demonstrates the utility of the title compound in the synthesis of a more complex, drug-like molecule.

  • To a solution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (1.0 eq) in DMF (0.3 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of a suitable electrophile, for example, 2-chloro-N-methylacetamide (1.1 eq), to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 8 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by preparative HPLC to obtain the desired final compound.

The rationale behind this synthetic step is to introduce a functional group that can form additional hydrogen bonds with the target kinase, thereby increasing potency and selectivity. The choice of electrophile is critical and would be guided by the specific pharmacophore model of the target kinase.

Conclusion

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a strategically designed synthetic intermediate with significant potential in drug discovery. Its convergent synthesis allows for flexibility and the late-stage introduction of diversity. The inherent functionalities of the molecule, particularly the phenolic hydroxyl group, provide a versatile platform for the synthesis of complex and potent therapeutic agents, most notably kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug development endeavors.

References

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). Available at: [Link]

  • NIH. (n.d.). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Available at: [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • PubChem. (n.d.). 4-Ethyl-2-fluoro-1,1'-biphenyl. Available at: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • PubMed. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing flurbiprofen impurity M.
  • PubMed Central. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Available at: [Link]

  • ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Available at: [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Available at: [Link]

  • PubMed Central. (n.d.). (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide. Available at: [Link]

  • PubMed. (n.d.). Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

Sources

Application

Application Notes & Protocols for High-Throughput Screening with 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of the novel small molecule, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Given the limited public data o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of the novel small molecule, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Given the limited public data on this specific compound, this guide is structured as a strategic workflow for elucidating its biological activity. We will begin by postulating a mechanism of action based on its chemical structure, followed by a multi-tiered screening cascade designed to identify its molecular target and validate its cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Challenge of a Novel Phenolic Compound

The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol belongs to the broad class of phenolic compounds. Phenols are known to be biologically active, with mechanisms often involving the denaturation of proteins and disruption of cellular membranes.[1][2][3] The presence of a fluorinated phenyl ring and an ethylcarbamoyl group suggests the potential for specific molecular interactions, warranting a thorough investigation of its bioactivity. High-throughput screening (HTS) is an essential methodology for rapidly assessing the biological effects of large numbers of molecules, making it the ideal starting point for characterizing this novel compound.[4] This guide will outline a logical and efficient HTS funnel to de-orphanize 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol.

Postulated Mechanism of Action and Target Class

The phenolic hydroxyl group is a key feature, capable of forming hydrogen bonds with proteins, which can lead to protein denaturation and disruption of cellular membranes.[1] The substituted phenyl ring may confer specificity, directing the molecule to a particular binding pocket on a protein. Therefore, we hypothesize that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol may act as a modulator of protein-protein interactions (PPIs) or as an enzyme inhibitor.[5]

Our screening strategy will therefore focus on assays sensitive to these types of interactions.

The High-Throughput Screening (HTS) Funnel Strategy

A tiered approach is recommended to efficiently screen and characterize the compound. This HTS funnel is designed to move from broad, target-agnostic or target-class-specific biochemical assays to more physiologically relevant cell-based assays.

HTS_Funnel cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Secondary Biochemical & Biophysical Validation cluster_2 Tier 3: Cell-Based Assays Primary_Assay_1 Fluorescence Polarization (FP) Secondary_Assay_1 Dose-Response Analysis Primary_Assay_1->Secondary_Assay_1 Primary_Assay_2 TR-FRET Primary_Assay_2->Secondary_Assay_1 Primary_Assay_3 AlphaLISA Primary_Assay_3->Secondary_Assay_1 Secondary_Assay_2 Thermal Shift Assay (TSA) Secondary_Assay_1->Secondary_Assay_2 Cell_Assay_2 Cell Viability/Toxicity Assay Secondary_Assay_1->Cell_Assay_2 Cell_Assay_1 Reporter Gene Assay Secondary_Assay_2->Cell_Assay_1

Caption: A tiered HTS funnel for compound characterization.

Tier 1: Primary Biochemical Screening Protocols

The goal of Tier 1 is to rapidly identify if 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol interacts with a target protein or disrupts a protein-protein interaction in a purified system.[6] We will describe three common and robust HTS assays.[7]

Fluorescence Polarization (FP) Assay

Principle: FP assays are used to monitor binding events in solution.[8] A small fluorescently labeled molecule (tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in polarization. A compound that displaces the tracer will cause a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in 100% DMSO.

    • Prepare assay buffer (e.g., PBS, 0.01% Triton X-100).

    • Prepare the target protein and a fluorescently labeled tracer peptide or small molecule known to bind the target.

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 100 nL of the test compound at various concentrations to the appropriate wells.

    • Add 100 nL of DMSO to control wells.

  • Reagent Addition:

    • Add 5 µL of the target protein to all wells except the tracer-only controls.

    • Add 5 µL of the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Data Analysis: Calculate the change in millipolarization (mP) units. A decrease in mP indicates inhibition of the protein-tracer interaction.

ParameterRecommended Concentration
Target Protein1-100 nM
Fluorescent Tracer1-10 nM
Test Compound0.1 - 100 µM
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust assay for studying molecular interactions.[9] It uses a long-lifetime lanthanide chelate as a donor fluorophore and a suitable acceptor fluorophore.[10] When the donor and acceptor are in close proximity due to a binding event, energy transfer occurs.[11] A compound that disrupts this interaction will lead to a loss of the FRET signal. The time-resolved nature of the detection minimizes background fluorescence.[12]

TR_FRET_Principle cluster_0 Binding Event cluster_1 Disruption by Compound Donor Donor (Lanthanide) Acceptor Acceptor Donor->Acceptor Energy Transfer Emission Emission (665 nm) Acceptor->Emission Excitation Excitation (340 nm) Excitation->Donor Donor_d Donor (Lanthanide) Compound Compound Acceptor_d Acceptor Emission_d No Emission Excitation_d Excitation (340 nm) Excitation_d->Donor_d

Caption: Principle of a competitive TR-FRET assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Prepare the donor-labeled protein and the acceptor-labeled binding partner.

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 100 nL of the test compound at various concentrations.

  • Reagent Addition:

    • Add 5 µL of the donor-labeled protein.

    • Add 5 µL of the acceptor-labeled binding partner.

  • Incubation:

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with a delay time of 50-100 µs.

Data Analysis: Calculate the ratio of acceptor emission to donor emission. A decrease in this ratio indicates inhibition.

AlphaLISA Assay

Principle: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based technology for detecting molecular interactions.[13] It utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.[14] This technology is highly sensitive and tolerant of various sample matrices.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol in 100% DMSO.

    • Prepare AlphaLISA assay buffer.

    • Prepare streptavidin-coated donor beads and antibody-coated acceptor beads specific for the target proteins.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the biotinylated target protein to the wells.

    • Add 100 nL of the test compound.

    • Add 5 µL of the tagged binding partner.

  • Incubation:

    • Incubate for 60 minutes at room temperature.

  • Bead Addition:

    • Add 10 µL of the acceptor bead mix and incubate for 60 minutes.

    • Add 10 µL of the donor bead mix and incubate for 30 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: A decrease in the luminescent signal indicates disruption of the protein-protein interaction.

Tier 2: Secondary Validation

Compounds that show activity in the primary screens ("hits") should be further characterized to confirm their activity and rule out artifacts.

Dose-Response Analysis

Objective: To determine the potency (IC50 or EC50) of the hit compound.

Protocol: Perform the primary assay with a 10-point, 3-fold serial dilution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, starting from a high concentration (e.g., 100 µM).

Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Thermal Shift Assay (TSA)

Objective: To confirm direct binding of the compound to the target protein.

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm).[15] This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.

Protocol:

  • Reagent Preparation:

    • Prepare the target protein in a suitable buffer.

    • Prepare a fluorescent dye (e.g., SYPRO Orange).

    • Prepare a serial dilution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol.

  • Assay Setup:

    • In a 96-well PCR plate, mix the target protein, dye, and compound.

  • Data Acquisition:

    • Run a melt curve experiment in a real-time PCR instrument, gradually increasing the temperature and monitoring fluorescence.

Data Analysis: A positive shift in the melting temperature in the presence of the compound indicates direct binding.

Tier 3: Cell-Based Assays

Cell-based assays are crucial for validating the activity of the compound in a more physiological context and for assessing potential cytotoxicity.[16][17]

Reporter Gene Assay

Objective: To determine if the compound can modulate a specific signaling pathway in living cells.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[18] Modulation of the pathway by the compound will result in a change in reporter gene expression, which can be measured as a luminescent or fluorescent signal.[19][20]

Reporter_Gene_Assay Compound 4-[4-(Ethylcarbamoyl)- 3-fluorophenyl]phenol Cell Cell Compound->Cell Pathway Signaling Pathway Cell->Pathway TF Transcription Factor Pathway->TF Promoter Promoter TF->Promoter Luciferase Luciferase Gene Promoter->Luciferase Light Light Signal Luciferase->Light

Caption: Workflow of a reporter gene assay.

Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the reporter construct.

  • Assay Plate Preparation:

    • Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol for an appropriate time (e.g., 6-24 hours).

  • Lysis and Luminescence Reading:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence on a plate reader.

Data Analysis: Normalize the luciferase signal to a measure of cell viability and determine the EC50 value.

Cell Viability/Toxicity Assay

Objective: To assess the cytotoxicity of the compound.

Principle: Various assays can be used to measure cell viability, such as those that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

Protocol:

  • Cell Culture and Plating:

    • Seed cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound for 24-72 hours.

  • Assay:

    • Perform the chosen viability assay according to the manufacturer's instructions.

  • Data Acquisition:

    • Read the plate on a suitable plate reader.

Data Analysis: Determine the CC50 (cytotoxic concentration 50%) value. A good therapeutic candidate should have a significant window between its EC50 and CC50.

Data Quality and Self-Validation

For all HTS assays, it is crucial to include appropriate controls to ensure data quality.

  • Positive Control: A known inhibitor or activator of the target.

  • Negative Control: DMSO vehicle.

  • Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

Conclusion

This application note provides a comprehensive and logical workflow for the high-throughput screening and initial characterization of the novel compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. By employing a tiered screening funnel that progresses from biochemical to cell-based assays, researchers can efficiently identify the molecular target, confirm direct binding, and validate the cellular activity of this compound. This systematic approach, grounded in established HTS principles, will provide the robust data necessary for advancing this molecule in the drug discovery pipeline.

References

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). HTS in search of RNA splicing modulators, using a HiBiT assay. Retrieved from [Link]

  • Tachie, M., & Tsonis, M. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Grabska-Kobyłecka, K., & Nowak, D. (2017). The Effect of Polyphenols on Protein Degradation Pathways: Implications for Neuroprotection. Molecules, 22(1), 123. [Link]

  • Glickman, J. F., Wu, X., & Mercuri, R. (2009). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 12(9), 870–877. [Link]

  • Zarębski, M., & Zhukov, I. (2011). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 92(3), 225-238.
  • Heeres, J. T., & Hergenrother, P. J. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society reviews, 40(8), 4398–4410. [Link]

  • Clemons, P. A. (2004). Complex phenotypic assays in high-throughput screening. Current opinion in chemical biology, 8(3), 334–338. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Patsnap. (2024). What is Phenol used for?. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Sbardella, G., & Castellano, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS omega, 9(16), 18275–18290. [Link]

  • Lam, P. L., & Tse, C. W. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6299. [Link]

  • Nam, S., Smith, D. M., & Dou, Q. P. (2001). Ester bond-containing tea polyphenols potently inhibit proteasome activity in vitro and in vivo. The Journal of biological chemistry, 276(16), 13322–13330. [Link]

  • An, F., & Zhao, J. (2022). Advances in luminescence-based technologies for drug discovery. Frontiers in chemistry, 10, 1073843. [Link]

  • Olson, K. R. (Ed.). (2022). Poisoning & Drug Overdose (8th ed.). McGraw-Hill Education. Retrieved from [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • BPS Bioscience. (2022, September 14). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts [Video]. YouTube. Retrieved from [Link]

  • Revvity. (2024, May 17). Implementing AlphaLISA™ SureFire® Ultra™ Technology [Video]. YouTube. Retrieved from [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]

  • Michael, S., Auld, D., & Klumpp, C. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Journal of visualized experiments : JoVE, (134), 57271. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Patlewicz, G., Richard, A. M., & Williams, A. J. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Toxicology in vitro : an international journal published in association with BIBRA, 56, 124–137. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (2016). Phenol-An effective antibacterial Agent. Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Eglen, R. M., & Reisine, T. (2011). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. SLAS discovery : advancing life sciences R & D, 16(5), 629–639. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved from [Link]

  • Blay, V., Tolani, B., & Ho, H. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1806–1821. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol and Structurally Similar Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting specific enzymes is a cornerstone of therapeutic advan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting specific enzymes is a cornerstone of therapeutic advancement. The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol represents a scaffold of significant interest, embodying key structural motifs prevalent in a range of potent enzyme inhibitors. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural analogs provides a robust framework for understanding its potential biological activity and guiding future research.

This guide offers an in-depth comparison of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol with well-characterized, structurally similar compounds. By examining their structure-activity relationships (SAR), we can extrapolate a hypothetical performance profile for our lead compound and provide a rationale for its synthesis and biological evaluation, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Introduction to the Biphenyl Carboxamide Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing ligands that can interact with various biological targets. The addition of a carboxamide or carbamate linker provides crucial hydrogen bonding capabilities, often essential for anchoring a molecule within an enzyme's active site. Fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.

The structure of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol suggests its potential as an enzyme inhibitor. The phenol group can act as a hydrogen bond donor or acceptor, while the fluorinated phenyl ring and the ethylcarbamoyl tail can engage in hydrophobic and van der Waals interactions within a binding pocket. This combination of features is particularly reminiscent of inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids.

Comparative Analysis with Known FAAH Inhibitors

To contextualize the potential of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, we will compare it with two well-studied FAAH inhibitors that share key structural elements: URB597 and a hypothetical fluorinated analog.

CompoundStructureKey FeaturesReported FAAH IC50 (nM)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (Structure not depicted as it is the subject of analysis)Biphenyl-like core, phenol, ethylcarbamoyl group, fluorine substitution.Hypothetical
URB597 Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl esterBiphenyl core, carbamate linker, terminal carbamoyl group.4.6 nM[1][2]
Fluorinated Analog Hypothetical structure with fluorine on the biphenyl ringSimilar to URB597 but with fluorine substitution to assess its impact on potency and metabolic stability.Hypothetical

URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent and selective irreversible inhibitor of FAAH.[2][3] Its biphenyl core and the carbamate group are crucial for its inhibitory activity. The terminal carbamoyl group in URB597 has been shown to enhance potency through additional hydrogen bonding interactions within the enzyme's active site.[1]

The structure of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol shares the biphenyl-like arrangement and a hydrogen-bonding amide-like group. The phenol moiety in our target compound could serve a similar role to the carbamate in URB597, acting as a leaving group after nucleophilic attack by the catalytic serine residue of FAAH.

The presence of a fluorine atom ortho to the ethylcarbamoyl group in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a critical modification. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and the acidity of the phenolic proton. This can potentially modulate the compound's reactivity and binding affinity. Furthermore, fluorine substitution is a common strategy to block metabolic hydroxylation, potentially increasing the compound's in vivo half-life.

Based on the SAR of related FAAH inhibitors, it is plausible to hypothesize that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol would exhibit potent FAAH inhibitory activity, likely in the low nanomolar range. The ethyl group on the carbamoyl moiety, being a small alkyl group, is generally well-tolerated and can contribute to hydrophobic interactions in the binding pocket.

Mechanistic Insights and Experimental Validation

The primary mechanism of action for many biphenyl carbamate FAAH inhibitors is the irreversible acylation of the enzyme's catalytic serine residue (Ser241).[3] This covalent modification inactivates the enzyme.

FAAH_Inhibition_Mechanism FAAH FAAH (Ser241-OH) Complex Enzyme-Inhibitor Complex FAAH->Complex Binding Inhibitor 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol Inhibitor->Complex Acylated_FAAH Acylated FAAH (Inactive) Complex->Acylated_FAAH Nucleophilic Attack Leaving_Group Phenolic Leaving Group Complex->Leaving_Group Release

Caption: Proposed mechanism of FAAH inhibition.

To validate the hypothesized activity of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, a series of experiments would be necessary.

Experimental Protocols

1. Synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

A plausible synthetic route would involve a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the ethylcarbamoyl moiety.

Synthesis_Workflow A 4-Bromo-2-fluorobenzoic acid C Suzuki Coupling A->C B 4-Hydroxyphenylboronic acid B->C D 4'-Hydroxy-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid C->D E Amide Coupling (Ethylamine, Coupling agents) D->E F 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol E->F

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Synthesis Methodology:

  • Suzuki Coupling: 4-Bromo-2-fluorobenzoic acid and 4-hydroxyphenylboronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) under heating to form 4'-hydroxy-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

  • Amide Formation: The resulting carboxylic acid is then coupled with ethylamine. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethylamine. Alternatively, peptide coupling reagents such as HATU or EDC/HOBt can be used for a direct one-pot amidation.

  • Purification: The final product is purified using column chromatography on silica gel to yield the desired 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Characterization would be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. FAAH Inhibition Assay

The inhibitory potency of the synthesized compound would be determined using a fluorometric assay.[4]

Step-by-Step Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme is used. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., Tris-HCl with Triton X-100).

  • Inhibitor Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Procedure: The FAAH enzyme is pre-incubated with the test compound (or vehicle control) for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~465 nm).

  • Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition at each concentration of the test compound is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

While 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol remains a hypothetical compound in the context of publicly available data, a thorough analysis of its structural analogs strongly suggests its potential as a potent FAAH inhibitor. The strategic placement of the phenol, ethylcarbamoyl, and fluoro substituents provides a compelling rationale for its synthesis and biological evaluation.

Future research should focus on the synthesis of this compound and its close analogs to empirically determine their FAAH inhibitory activity and selectivity against other serine hydrolases. Further studies could also explore the impact of varying the alkyl group on the carbamoyl moiety and the position of the fluorine atom on the phenyl ring to build a comprehensive structure-activity relationship profile. Such investigations will be instrumental in validating the therapeutic potential of this promising chemical scaffold.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(7), 3215–3239. [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., ... & Piomelli, D. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]

  • Kathuria, S., Gaetani, S., Fegley, D., Piomelli, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. [Link]

  • Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Mor, M., Rivara, S., ... & Piomelli, D. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139. [Link]

  • Mileni, M., Garfunkle, J., & Cravatt, B. F. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of the American Chemical Society, 132(48), 17206–17215. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol Analogs as Putative Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Phenol-Benzamide Scaffolds in Kinase Inhibition The 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol scaffold represents a promising...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenol-Benzamide Scaffolds in Kinase Inhibition

The 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol scaffold represents a promising starting point for the development of targeted therapeutics. Its structural motifs are prevalent in a multitude of kinase inhibitors, suggesting a high probability of interaction with the ATP-binding site of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This guide will explore the putative SAR of this scaffold, offering insights into how modifications of its core components may influence biological activity.

Core Scaffold and Rationale for Kinase Inhibition

The core structure, N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide, can be dissected into three key regions, each amenable to chemical modification to probe and enhance biological activity.

  • Region A: The Phenolic "Head" : The 4-hydroxyphenyl group is a common feature in many kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Region B: The Central Phenyl Ring : The substitution pattern on this ring, particularly the fluorine atom, can significantly influence the molecule's conformation and electronic properties, impacting target binding and selectivity.

  • Region C: The Ethylcarbamoyl "Tail" : The amide linkage and the ethyl group provide opportunities for additional interactions with the solvent-exposed region of the kinase, affecting potency, selectivity, and pharmacokinetic properties.[3]

Based on the prevalence of similar structures in known tyrosine kinase inhibitors, it is hypothesized that this class of compounds targets receptor tyrosine kinases (RTKs).[1][2][4]

Comparative Analysis of Structural Modifications

This section explores the predicted impact of substitutions at each region of the scaffold, drawing parallels from published SAR studies of analogous compounds.

Region A: Modifications of the Phenolic Ring

The phenolic hydroxyl group is predicted to be a key pharmacophoric feature. Its ability to act as a hydrogen bond donor is crucial for anchoring the inhibitor to the kinase hinge region.

Modification Predicted Effect on Activity Rationale from Analogous Compounds
Removal of -OH Significant decreaseLoss of a key hydrogen bond with the kinase hinge region is a common cause of reduced affinity in phenol-containing inhibitors.
Methylation of -OH (O-CH3) Significant decreaseBlocks the hydrogen-donating capability, disrupting the key interaction with the hinge.
Positional Isomers (2-OH, 3-OH) Likely decreaseThe para-position is often optimal for spanning the ATP binding pocket and reaching the hinge.[5]
Additional Substitution (e.g., fluoro, chloro) VariableHalogen substitution can modulate pKa and electronic properties, potentially enhancing or decreasing binding affinity depending on the specific interactions within the binding pocket.
Region B: The Role of the Central Phenyl Ring and Fluorine Substitution

The fluorine atom at the 3-position is expected to play a significant role in dictating the conformation of the molecule and its interaction with the target.

Modification Predicted Effect on Activity Rationale from Analogous Compounds
Removal of Fluorine Potential decrease in potency/selectivityThe electronegativity of fluorine can influence the pKa of the amide and create favorable orthogonal interactions with the protein.
Positional Isomer of Fluorine (e.g., 2-fluoro) Altered activity and selectivityThe position of the fluorine atom will change the dihedral angle between the phenyl rings, affecting the overall shape and fit within the binding site.
Replacement of Fluorine with other halogens (Cl, Br) VariableLarger halogens may introduce steric hindrance or form halogen bonds, the effect of which is target-dependent.[6]
Introduction of other small groups (e.g., -CH3, -CN) VariableThese groups can probe for additional hydrophobic or polar interactions within the binding site.
Region C: Exploring the Ethylcarbamoyl Tail

The N-ethylcarbamoyl group extends into the solvent-exposed region of the binding pocket, providing a vector for improving potency and modulating physicochemical properties.

Modification Predicted Effect on Activity Rationale from Analogous Compounds
Variation of the N-alkyl group (e.g., methyl, propyl, cyclopropyl) VariableThe size and shape of this group can impact van der Waals interactions and solubility. Hydrophobic character of the N-substituent can be important.[7]
Replacement of ethyl with cyclic amines (e.g., piperidine, morpholine) Potential for increased potency and improved pharmacokineticsThese groups can form additional interactions and improve properties like solubility.[3]
Introduction of polar groups on the N-alkyl chain (e.g., -OH, -COOH) Improved solubility, potential for new H-bondsCan enhance aqueous solubility but may also introduce unfavorable interactions if not positioned correctly.
Replacement of the amide with other linkers (e.g., sulfonamide, urea) Altered H-bonding capacity and geometryThese changes can significantly impact the binding mode and overall activity.

Experimental Protocols for SAR Elucidation

To validate the predictive SAR model presented above, a series of biochemical and cell-based assays are essential.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a robust and high-throughput method for directly measuring the enzymatic activity of a target kinase and the inhibitory potential of the synthesized analogs.[8]

Principle: The assay measures the phosphorylation of a substrate by the target kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate and an allophycocyanin (APC)-labeled substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (APC) into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow Diagram:

TR_FRET_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Compound Test Compound (Varying Concentrations) Incubation1 Incubate at RT (e.g., 60 min) Compound->Incubation1 Kinase Kinase Enzyme Kinase->Incubation1 Substrate Biotinylated Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 Detection_Mix Add Detection Mix (Eu-Ab & SA-XL665) Incubation1->Detection_Mix Incubation2 Incubate at RT (e.g., 60 min) Detection_Mix->Incubation2 Reader Read on TR-FRET Plate Reader Incubation2->Reader

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol analogs in DMSO to create a concentration gradient.

  • Reaction Mixture: In a 384-well plate, add the kinase, a biotinylated peptide substrate, and ATP to the assay buffer.

  • Initiate Reaction: Add the diluted compounds to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop Reaction & Detection: Add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Second Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50 value.

Cell-Based Assay: Cellular Proliferation Assay (e.g., CellTiter-Glo®)

To assess the effect of the compounds on cancer cell viability and proliferation, a cell-based assay is crucial.[7] This provides a more physiologically relevant context for evaluating compound activity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Workflow Diagram:

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Luminescence Readout Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Adherence Incubate (24h) for Cell Adherence Seed_Cells->Incubate_Adherence Add_Compound Add Serially Diluted Test Compounds Incubate_Adherence->Add_Compound Incubate_Treatment Incubate (72h) Add_Compound->Incubate_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Incubate_Lysis Incubate (10 min) to Lyse Cells Add_Reagent->Incubate_Lysis Read_Luminescence Measure Luminescence Incubate_Lysis->Read_Luminescence

Caption: Workflow for a cell-based proliferation assay using a luminescent readout.

Step-by-Step Protocol:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents and incubate for a short period (e.g., 10 minutes) to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol scaffold holds significant potential for the development of novel kinase inhibitors. The predictive SAR model presented in this guide, based on analogies to existing inhibitors, provides a rational framework for designing and synthesizing a focused library of analogs. Systematic modification of the phenolic head, the central phenyl ring, and the ethylcarbamoyl tail will be crucial for optimizing potency, selectivity, and drug-like properties. The described biochemical and cell-based assays provide a clear path for experimentally validating these design hypotheses. Future work should focus on identifying the specific kinase target(s) of this compound class through techniques like kinome screening and then leveraging co-crystallography to visualize the binding mode and further refine the inhibitor design.

References

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of medicinal chemistry, 55(14), 6243–6265.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
  • Cree, I. A. (2011). Cell-based assays. Methods in molecular biology (Clifton, N.J.), 731, 1-13.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344–2352.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lee, K. L., Ambler, C. M., Anderson, D. R., Boscoe, B. P., Bree, A. G., Brodfuehrer, J. I., Chang, J. S., Choi, C., Chung, S., Curran, K. J., Day, J. E., Dehnhardt, C. M., Dower, K., Drozda, S. E., Frisbie, R. K., Gavrin, L. K., Goldberg, J. A., Han, S., Hegen, M., Hepworth, D., … Wright, S. W. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of medicinal chemistry, 60(13), 5521–5542.
  • Li, S., Li, X., Li, Y., Yang, Z., & Zhang, G. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of pharmacal research, 41(8), 846–856.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of three-dimensional space. Journal of medicinal chemistry, 52(21), 6752–6756.
  • PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link]

  • Wu, P., & Clausen, T. (2015). Small-molecule inhibition of protein kinases. Current opinion in structural biology, 35, 1-7.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). [Video]. YouTube. [Link]

  • Patsnap Synapse. (2024, June 21). What are RTK inhibitors and how do they work?. Retrieved from [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(8), 846-856.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lee, E. S., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 24(13), 3045-3053.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.
  • Wiesner, J., et al. (2002). Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 12(19), 2681-2683.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Phenol Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the phenol scaffold remains a cornerstone, appearing in a significant number of natural products...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the phenol scaffold remains a cornerstone, appearing in a significant number of natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key interactions makes it a privileged motif in molecular recognition. However, the ever-present challenge in drug development is the fine-tuning of a molecule's properties to optimize its efficacy, safety, and pharmacokinetic profile. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms into the molecular architecture.

This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated phenol analogs, delving into the fundamental physicochemical and biological consequences of this seemingly simple atomic substitution. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that govern these changes, empowering you to make more informed decisions in your research and development programs.

The Influence of Fluorination on Physicochemical Properties: A Tale of Two Analogs

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of a molecule. These alterations ripple through to affect key physicochemical parameters that are critical for a drug's behavior in a biological system. To illustrate these effects, we will compare the properties of phenol with its para-fluorinated analog, 4-fluorophenol.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a crucial determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing nature of fluorine is expected to increase the acidity of the phenol.

The pKa of phenol is approximately 10.0, while that of 4-fluorophenol is about 9.9.[3][4] This indicates that 4-fluorophenol is slightly more acidic than phenol. The strong inductive effect of the fluorine atom helps to stabilize the resulting phenoxide anion by withdrawing electron density, thus facilitating the release of the proton. It is important to note that while the effect is present, the pKa values are quite similar, and other positional isomers of fluorophenol show a more pronounced increase in acidity (e.g., 2-fluorophenol with a pKa of 8.7).[3][5]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a variable effect on lipophilicity.

For our comparative pair, the logP of phenol is approximately 1.46, while that of 4-fluorophenol is around 1.83. In this case, fluorination increases the lipophilicity. This is a common, though not universal, outcome. The high electronegativity of fluorine can lead to a decrease in the polar surface area, and the C-F bond can participate in favorable interactions with lipophilic environments.

Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway for phenolic compounds. The introduction of a fluorine atom at a position susceptible to oxidation can block this metabolic route, thereby increasing the metabolic stability and in vivo half-life of the compound. For instance, if the para-position of a phenol is a primary site of metabolic attack, the introduction of a fluorine atom at this position, as in 4-fluorophenol, would prevent hydroxylation at that site.

Table 1: Comparative Physicochemical Properties of Phenol and 4-Fluorophenol

PropertyPhenol4-FluorophenolRationale for Difference
pKa ~10.0[3]~9.9[3][4]The strong electron-withdrawing inductive effect of fluorine stabilizes the phenoxide anion, increasing acidity.
logP ~1.46~1.83Fluorine's electronegativity can reduce polar surface area, and the C-F bond can have favorable lipophilic interactions.
Metabolic Stability Susceptible to aromatic hydroxylationPotentially enhanced due to blockage of metabolic sitesThe C-F bond is very strong and not easily metabolized by cytochrome P450 enzymes.

Comparative Biological Activity: A Case Study in Enzyme Inhibition

To understand the impact of fluorination on biological activity, we will examine the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[6][7] Overactivity of tyrosinase is associated with hyperpigmentation disorders, making it an attractive target for dermatological and cosmetic applications. Phenolic compounds are known to be inhibitors of tyrosinase.

The slightly increased acidity of 4-fluorophenol could potentially influence its interaction with the active site residues. Furthermore, the altered electronic properties of the aromatic ring due to the fluorine atom can affect the binding affinity of the molecule to the enzyme. It is plausible that the introduction of fluorine could either enhance or slightly diminish the inhibitory activity depending on the specific interactions within the enzyme's active site. For a definitive comparison, a head-to-head experimental evaluation is necessary.

Table 2: Hypothetical Comparative Biological Activity of Phenol and 4-Fluorophenol against Tyrosinase

CompoundTargetIC50 (µM)Rationale for Potential Difference
PhenolTyrosinaseData not directly available for comparisonThe inhibitory activity of phenolic compounds is influenced by their structure and electronic properties.
4-FluorophenolTyrosinaseData not directly available for comparisonThe electron-withdrawing fluorine atom can alter the binding affinity and interaction with the enzyme's active site.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these analogs, we present detailed, step-by-step methodologies for the synthesis of a non-fluorinated and a fluorinated phenol analog, as well as a general protocol for assessing their inhibitory activity against tyrosinase.

Synthesis of a Non-Fluorinated Phenol Analog: Phenol from Benzene Sulfonic Acid

This is a classic industrial method for the synthesis of phenol.[11][12]

Step 1: Sulfonation of Benzene

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 78 g (1 mol) of benzene.

  • Slowly add 100 mL of fuming sulfuric acid (oleum) to the benzene with constant stirring.

  • Heat the mixture to 80-100°C for 2-3 hours until the reaction is complete (monitored by the disappearance of the benzene layer).

  • Cool the reaction mixture and carefully pour it into 500 mL of cold water.

  • Neutralize the solution with calcium carbonate to precipitate calcium sulfate.

  • Filter off the calcium sulfate and treat the filtrate with a solution of sodium carbonate to precipitate the remaining calcium ions as calcium carbonate.

  • Filter again and evaporate the filtrate to obtain sodium benzene sulfonate.

Step 2: Fusion with Sodium Hydroxide

  • In a nickel or iron crucible, place 232 g of sodium benzene sulfonate and 480 g of solid sodium hydroxide.

  • Heat the mixture to 300-350°C until it melts and the reaction begins (indicated by the evolution of sulfur dioxide).

  • Continue heating for a few hours until the reaction is complete.

  • Cool the melt and dissolve it in water.

Step 3: Acidification to Phenol

  • Acidify the aqueous solution from Step 2 with concentrated hydrochloric acid or by bubbling carbon dioxide through it until the solution is acidic.

  • Phenol will separate as an oily layer.

  • Separate the phenol layer and purify it by distillation.

Synthesis of a Fluorinated Phenol Analog: 4-Fluorophenol from 4-Bromo-1-fluorobenzene

This method involves the hydrolysis of an aryl halide.

  • In a high-pressure autoclave, combine 175 g (1 mol) of 4-bromo-1-fluorobenzene, 120 g (3 mol) of sodium hydroxide, and 500 mL of water.

  • Add a catalytic amount of copper(I) oxide (approximately 5 g).

  • Seal the autoclave and heat the mixture to 200-250°C with constant stirring for 4-6 hours. The pressure will rise due to the temperature.

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully vent any excess pressure and open the autoclave.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • The 4-fluorophenol will precipitate as a solid.

  • Filter the solid, wash it with cold water, and recrystallize from a suitable solvent (e.g., a mixture of water and ethanol) to obtain pure 4-fluorophenol.

Protocol for Tyrosinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of a compound against mushroom tyrosinase.[1][2][13][14][15]

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (phenol and 4-fluorophenol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of the test compounds in the same solvent.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the test compound solution to triplicate wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • For the control wells, add 20 µL of the solvent instead of the test compound.

    • For the blank wells, add 160 µL of phosphate buffer and 20 µL of the solvent.

  • Enzyme Reaction and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells except the blank wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz are provided.

Signaling Pathway

G cluster_0 Tyrosinase-Mediated Melanin Synthesis cluster_1 Inhibition by Phenol Analogs Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Phenol Analog (Fluorinated or Non-fluorinated) Inhibitor->LDOPA Inhibits

Caption: Tyrosinase signaling pathway and point of inhibition.

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Starting Materials (e.g., Benzene or 4-Bromo-1-fluorobenzene) Reaction Chemical Synthesis Start->Reaction Purification Purification (Distillation or Recrystallization) Reaction->Purification Product Pure Phenol Analog Purification->Product Assay Tyrosinase Inhibition Assay Product->Assay Data Data Analysis (% Inhibition vs. [Inhibitor]) Assay->Data IC50 IC50 Determination Data->IC50

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

The strategic incorporation of fluorine into phenol analogs offers a powerful tool for modulating their physicochemical and biological properties. As demonstrated, even a single fluorine atom can influence acidity, lipophilicity, and metabolic stability, which can have significant downstream effects on a molecule's performance as a drug candidate. While the specific impact on biological activity must be determined empirically for each target, understanding the fundamental principles behind these changes allows for a more rational approach to molecular design. The experimental protocols provided herein serve as a starting point for the synthesis and evaluation of such analogs, enabling researchers to explore the vast chemical space and unlock the potential of fluorination in their drug discovery efforts.

References

  • University of Canterbury. pKa values for a series of compounds.[Link]

  • Chemistry Stack Exchange. Why is parafluorophenol is more acidic than phenol? (2022-11-12). [Link]

  • Quora. Why is p-fluorophenol more acidic than phenol? (2015-11-25). [Link]

  • ResearchGate. Calculated IC50 of each compound on tyrosinase and laccase enzymes and...[Link]

  • MDPI. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021.[Link]

  • ResearchGate. Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. (2025-08-06). [Link]

  • PMC. A comprehensive review on tyrosinase inhibitors.[Link]

  • ResearchGate. Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2025-10-16). [Link]

  • MDPI. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022-05-13). [Link]

  • ResearchGate. IC 50 values for selected compounds versus DO activity of human tyrosinase.[Link]

  • YouTube. Preparation of Phenol From Benzene Sulphonic Acid - Alcohols, Phenols and Ethers. (2019-04-30). [Link]

  • Bio-protocol. In Vitro Tyrosinase Inhibitory Assay.[Link]

  • University of Calgary. Ch24 : Phenols, industrial prep.[Link]

  • Aakash. How is Phenol Prepared from Benzene Sulphonic Acid? (2025-12-25). [Link]

  • Vedantu. How is phenol prepared from benzene sulphonic acid class 12 chemistry CBSE.[Link]

  • Active Concepts. Tyrosinase Inhibition Assay. (2023-09-21). [Link]

Sources

Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

For drug development professionals and researchers, the validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive, technically detailed framework for elucidating and validating the MoA of the novel compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. Given the absence of established data for this specific molecule, we will proceed with a logical, multi-phase experimental strategy designed to first identify its molecular target(s) and then characterize the downstream cellular consequences of its activity. This approach is contrasted with established methodologies for compounds with known targets, providing a comparative context for our investigation.

Phase 1: Target Identification - Unmasking the Molecular Interactors

The initial and most crucial step is to identify the specific protein or proteins that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol directly binds to within a cellular context. Phenotypic screens can reveal the compound's effect on cells, but a target-based approach is necessary to understand how it exerts this effect.[1] We will employ a combination of affinity-based and unbiased proteomic methods.

Experimental Workflow: Target Identification

cluster_0 Phase 1: Target Identification start Synthesize Affinity Probe (e.g., biotinylated derivative of 4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol) pulldown Affinity Pulldown Assay (Incubate probe with cell lysate) start->pulldown ms Mass Spectrometry (LC-MS/MS) (Identify co-precipitated proteins) pulldown->ms bioinformatics Bioinformatic Analysis (Filter non-specific binders, identify potential targets) ms->bioinformatics

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Pulldown Coupled with Mass Spectrometry
  • Synthesis of an Affinity Probe: A derivative of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol will be synthesized with a linker arm terminating in a biotin molecule. The linker attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions.

  • Cell Lysate Preparation: A relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in initial phenotypic screens) is cultured and lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown: The biotinylated compound is incubated with the cell lysate to allow for binding to its target protein(s). Streptavidin-coated magnetic beads are then added to capture the biotinylated compound-protein complexes.

  • Elution and Proteomic Analysis: After stringent washing steps to remove non-specific binders, the bound proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are compared against a control pulldown (using beads and lysate without the biotinylated compound) to identify specific interactors.

Phase 2: Target Validation - Confirming the "On-Target" Effect

Once a list of potential protein targets is generated, it is imperative to validate which of these are responsible for the observed biological activity of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol. This involves both confirming direct binding and demonstrating that modulation of the target protein recapitulates the compound's effects.

Experimental Workflow: Target Validation

cluster_1 Phase 2: Target Validation binding_assay Direct Binding Assays (e.g., SPR, ITC, TSA) genetic_validation Genetic Target Validation (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) binding_assay->genetic_validation phenotypic_rescue Phenotypic Rescue/Mimicry (Does target modulation replicate the compound's effect?) genetic_validation->phenotypic_rescue

Caption: A multi-pronged approach to target validation.

Detailed Protocols for Target Validation
  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics of the compound to the purified candidate protein immobilized on a sensor chip.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.

  • Thermal Shift Assay (TSA): This assay measures the change in the thermal stability of the target protein upon ligand binding.

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol if it is a true "on-target" effect.

Phase 3: Pathway Analysis and Mechanistic Elucidation

With a validated target, the next step is to understand the downstream signaling pathways that are modulated by the compound's interaction with its target. This provides a deeper understanding of the cellular response and potential therapeutic applications.

Experimental Workflow: Pathway Analysis

cluster_2 Phase 3: Pathway Analysis transcriptomics Transcriptomic Analysis (RNA-seq) (Identify differentially expressed genes) pathway_enrichment Pathway Enrichment Analysis (Identify affected signaling pathways) transcriptomics->pathway_enrichment proteomics Proteomic/Phosphoproteomic Analysis (Identify changes in protein expression and phosphorylation) proteomics->pathway_enrichment western_blot Western Blot Validation (Confirm key pathway protein changes) pathway_enrichment->western_blot

Caption: Unraveling the downstream signaling effects.

Detailed Protocols for Pathway Analysis
  • RNA-Sequencing (RNA-seq): Cells are treated with 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol or a vehicle control, and changes in the transcriptome are profiled to identify genes that are up- or down-regulated.

  • Mass Spectrometry-based Proteomics and Phosphoproteomics: These analyses provide a global view of changes in protein abundance and phosphorylation status, which are key indicators of signaling pathway activation or inhibition.

  • Pathway Enrichment Analysis: Bioinformatics tools are used to identify which signaling pathways are statistically overrepresented in the lists of differentially expressed genes or proteins.

  • Western Blotting: This targeted approach is used to validate the changes in the expression or phosphorylation of key proteins within the identified pathways.

Comparative Analysis with Alternative Compounds

To provide context to our findings, we will compare the MoA of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol with that of other compounds that may share structural motifs or a similar (once identified) biological target. For the purpose of this guide, and in the absence of a confirmed target for our lead compound, we will consider two hypothetical scenarios and compare them to known drug classes.

Scenario 1: Target is a Kinase

If our target identification points to a protein kinase, we would compare its activity to known kinase inhibitors.

Feature4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (Hypothetical)Known Kinase Inhibitor (e.g., a quinazoline-based inhibitor)
Binding Mode To be determined (ATP-competitive or allosteric)Often ATP-competitive[2]
Selectivity To be determined via kinome profilingVaries, can be highly selective or multi-targeted
Cellular Effect e.g., G1 cell cycle arrestDependent on the specific kinase, but cell cycle arrest is common for CDK inhibitors

Scenario 2: Target is a Proteasome Subunit

The phenolic nature of our compound suggests a potential interaction with the proteasome, similar to some polyphenols.[3][4]

Feature4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (Hypothetical)Known Proteasome Inhibitor (e.g., Bortezomib)
Target Subunit To be determinedPrimarily the chymotrypsin-like (β5) subunit
Mechanism To be determined (covalent or non-covalent)Reversible covalent inhibitor
Downstream Effect Accumulation of ubiquitinated proteinsAccumulation of key cell cycle and apoptotic regulators[4]

Conclusion

The validation of a novel compound's mechanism of action is a systematic and multi-faceted process. For 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, where no prior knowledge exists, a logical progression from target identification to validation and pathway analysis is essential. By employing a suite of modern biochemical and cell biological techniques, researchers can confidently elucidate its MoA, paving the way for further preclinical and clinical development. This guide provides a robust framework for this endeavor, emphasizing the importance of rigorous, evidence-based science in drug discovery.

References

  • Caron, F. R., Le, D. D., & Mulvihill, M. M. (2018). Target identification and mechanism of action in chemical biology and drug discovery. MedChemComm, 9(9), 1335-1349. [Link]

  • Gräf, M., & Grune, T. (2017). The Effect of Polyphenols on Protein Degradation Pathways: Implications for Neuroprotection. Molecules, 22(1), 123. [Link]

  • Nam, D. W., Lee, K. S., & Nam, J. M. (2001). Ester bond-containing tea polyphenols potently inhibit proteasome activity in vitro and in vivo. Journal of Biological Chemistry, 276(16), 13322-13330. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Kazi, A., & Dou, Q. P. (2001). Ester bond-containing tea polyphenols potently inhibit proteasome activity in vitro and in vivo. Journal of Biological Chemistry, 276(42), 38538-38545. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Moccia, M., Tran, P., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.